

Spectroscopic Data and Experimental Protocols for N-Boc-Benzotriazole: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-Benzotriazole*

Cat. No.: *B162325*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-Benzotriazole** (tert-butyl 1-benzotriazolecarboxylate), a key reagent in organic synthesis, particularly in the protection of amino groups. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for its synthesis and characterization, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Boc-Benzotriazole**. The data is compiled from analogous compounds and spectral databases, providing a reference for the characterization of this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data for **N-Boc-Benzotriazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.0	Multiplet	2H	Aromatic CH (H4, H7)
~7.6 - 7.4	Multiplet	2H	Aromatic CH (H5, H6)
~1.7	Singlet	9H	tert-butyl CH ₃

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data for **N-Boc-Benzotriazole**

Chemical Shift (δ) ppm	Assignment
~148	Carbonyl C=O
~145	Aromatic C (C7a)
~131	Aromatic C (C3a)
~129	Aromatic CH (C5 or C6)
~125	Aromatic CH (C6 or C5)
~120	Aromatic CH (C4 or C7)
~114	Aromatic CH (C7 or C4)
~85	Quaternary C (tert-butyl)
~28	Methyl C (tert-butyl)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for **N-Boc-Benzotriazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic, tert-butyl)
~1750	Strong	C=O stretch (carbamate)
~1600, 1495, 1450	Medium	C=C stretch (aromatic)
~1280, 1150	Strong	C-O stretch (carbamate)
~750	Strong	C-H bend (aromatic, ortho-disubstituted)

Sample preparation: KBr pellet or thin film

Experimental Protocols

Synthesis of N-Boc-Benzotriazole

Materials:

- Benzotriazole
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of benzotriazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford **N-Boc-Benzotriazole** as a white solid.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

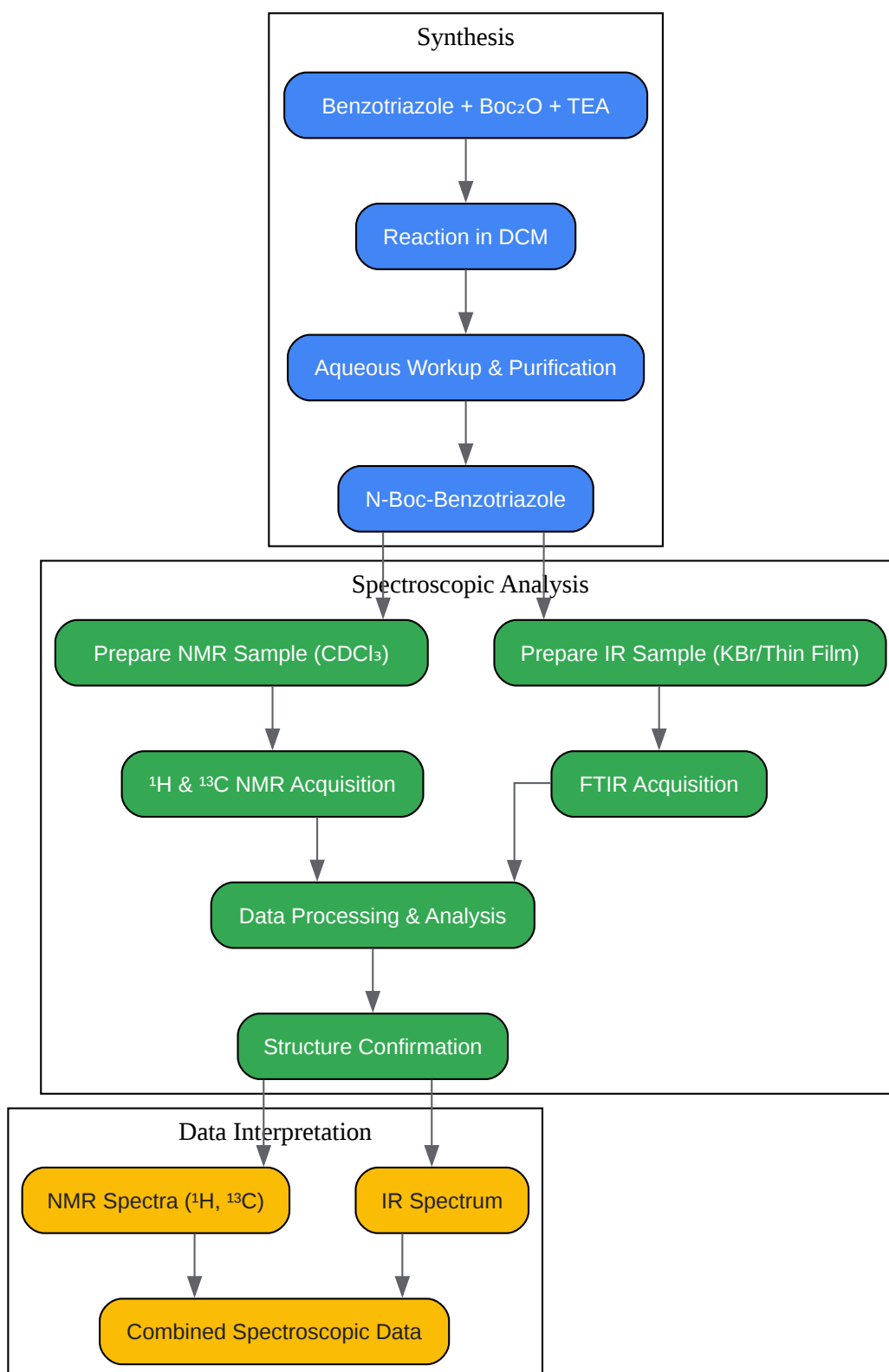
- Prepare a sample by dissolving approximately 10-20 mg of **N-Boc-Benzotriazole** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for ^1H NMR and the solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

2.2.2. IR Spectroscopy

- Prepare a potassium bromide (KBr) pellet by grinding a small amount of **N-Boc-Benzotriazole** with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **N-Boc-Benzotriazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **N-Boc-Benzotriazole**.

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